![molecular formula C9H8BrNO2S B2710322 methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-04-2](/img/structure/B2710322.png)

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

描述

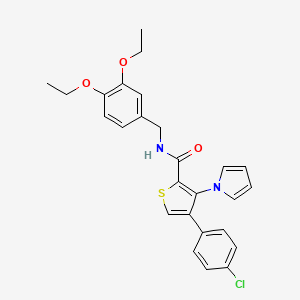

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S . It has a molecular weight of 274.14 .

Synthesis Analysis

The synthesis of this compound can be achieved through the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride . Another method involves the reaction of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate with N-iodosuccinimide in dry DMF .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be alkylated with different bromides in the presence of sodium hydride . It can also react with N-iodosuccinimide in dry DMF .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 163-165°C . It has a molar refractivity of 55.16 and a topological polar surface area (TPSA) of 70.33 Ų . The compound is soluble, with a solubility of 0.088 mg/ml .科学研究应用

Synthesis of N-Substituted Derivatives

The compound can be alkylated with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF to afford the corresponding N-substituted derivatives . This process is significant in the synthesis of various organic compounds .

Construction of π-Conjugated Fused Systems

Derivatives of methyl and ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can provide basic scaffolds for the construction of π-conjugated fused systems, which are important in optoelectronics .

Synthesis of Biologically Active Compounds

The compound can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . These compounds have potential applications in the development of new drugs and treatments .

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . The compound can be used in the synthesis of these derivatives, which play a main role in cell biology .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Alkylation Reactions of Vitamin B12 Derivatives

The compound can be used as a reference substrate in the alkylation reactions of vitamin B12 derivatives . This process is significant in the study of vitamin B12 and its potential applications .

Preparation of 3-[(2H-1,2,4-Benzothiadiazine-1,1-Dioxide-3-Yl)Thio]-2-Methylpropanoic Acids

The compound can be used as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids . These acids have potential applications in the development of new drugs and treatments .

Synthesis of Selected Alkaloids

The compound can be used in the construction of indoles as a moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

安全和危害

属性

IUPAC Name |

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUYKWCGGQXQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C=C(N2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710244.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2710246.png)

![11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2710247.png)

![[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B2710248.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710250.png)